

Application Notes and Protocols for Assessing the Bioavailability of Docosyl Caffeate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Docosyl caffeate*

Cat. No.: *B109352*

[Get Quote](#)

Introduction

Docosyl caffeate is a long-chain ester of caffeic acid, a phenolic compound known for its antioxidant and anti-inflammatory properties.^[1] The addition of the 22-carbon docosyl chain significantly increases its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the bioavailability of **Docosyl caffeate** is paramount for its development as a potential therapeutic agent or nutraceutical. Poor oral bioavailability is a significant challenge for many lipophilic compounds, often due to low aqueous solubility and extensive first-pass metabolism.^{[2][3]} This guide provides a comprehensive overview of the methods and detailed protocols for assessing the oral bioavailability of **Docosyl caffeate**, tailored for researchers, scientists, and drug development professionals.

Guiding Principles for Bioavailability Assessment

The assessment of **Docosyl caffeate**'s bioavailability should be a multi-faceted approach, integrating *in silico*, *in vitro*, and *in vivo* methods. This tiered strategy allows for early prediction and mechanistic understanding, guiding more complex and resource-intensive animal studies.

dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; }
} केंद्र
Caption: Tiered approach for bioavailability assessment.

Part 1: In Silico ADMET Prediction

In silico tools provide a rapid and cost-effective first pass assessment of a compound's ADMET properties.^{[4][5]} For **Docosyl caffeate**, these predictions can highlight potential liabilities before any wet lab experiments are conducted.

Key Parameters to Predict for Docosyl Caffeate:

Parameter	Importance for Docosyl Caffeate	Recommended In Silico Tools
LogP / LogD	Predicts lipophilicity, which is expected to be high. This influences solubility and membrane permeability.	SwissADME, ChemAxon, StarDrop
Aqueous Solubility	Predicted to be low due to high lipophilicity. A critical parameter for dissolution in the GI tract.	SwissADME, ADMETlab 2.0, pkCSM
Caco-2 Permeability	Predicts intestinal permeability. High lipophilicity may suggest good passive diffusion.	ADMETlab 2.0, pkCSM, SwissADME
CYP450 Metabolism	Predicts susceptibility to first-pass metabolism by cytochrome P450 enzymes. The caffeic acid moiety may be a substrate. ^[6]	SwissADME, ADMETlab 2.0, pkCSM
P-gp Substrate	Predicts if the compound is a substrate for P-glycoprotein, an efflux transporter that can limit absorption.	SwissADME, ADMETlab 2.0
Lipinski's Rule of Five	A general guideline for drug-likeness. Due to its high molecular weight and LogP, Docosyl caffeate may violate some rules. ^[7]	SwissADME, ChemDraw

Protocol for In Silico ADMET Prediction:

- Obtain the SMILES string for **Docosyl caffeoate**.
- Access a free web-based tool such as SwissADME.
- Input the SMILES string and run the prediction.
- Analyze the output data, paying close attention to the parameters listed in the table above.
- Interpret the results in the context of oral bioavailability. For example, high predicted LogP and low aqueous solubility suggest that formulation strategies may be necessary to improve absorption.[8][9]

Part 2: In Vitro Assessment

In vitro models provide experimental data on specific aspects of bioavailability, such as intestinal permeability and metabolic stability.

Intestinal Permeability: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that mimics the intestinal barrier.[10] This assay is a gold standard for predicting in vivo drug absorption. For highly lipophilic compounds like **Docosyl caffeoate**, modifications to the standard protocol are necessary to overcome challenges with low aqueous solubility and non-specific binding.[11][12]

```
dot graphdiv { rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
```

} केंद्रित Caption: Caco-2 permeability assay workflow.

Materials:

- Caco-2 cells (passage 40-60)
- Transwell® inserts (e.g., 12-well, 0.4 μ m pore size)

- Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
- Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
- Bovine Serum Albumin (BSA)[11][13]
- Co-solvent (e.g., DMSO, final concentration \leq 1%)
- **Docosyl caffeoate**
- Lucifer yellow (for monolayer integrity check)
- TEER meter
- LC-MS/MS system

Procedure:

- Cell Culture:
 - Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6×10^4 cells/cm².
 - Culture for 21-25 days, changing the medium every 2-3 days.
- Monolayer Integrity Check:
 - Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Values > 200 $\Omega \cdot \text{cm}^2$ are generally acceptable.
 - Perform a Lucifer yellow permeability assay. A Papp of $< 1.0 \times 10^{-6}$ cm/s for Lucifer yellow indicates a tight monolayer.
- Dosing Solution Preparation:
 - Prepare a stock solution of **Docosyl caffeoate** in a suitable co-solvent (e.g., DMSO).

- Prepare the final dosing solution by diluting the stock solution in transport buffer to the desired concentration (e.g., 10 μ M). The final co-solvent concentration should be non-toxic to the cells (typically \leq 1%).
- For the basolateral (receiver) compartment, use transport buffer supplemented with 0.5-4% BSA to improve the solubility and recovery of the lipophilic **Docosyl caffeoate**.[\[11\]](#)[\[12\]](#)
- Permeability Assay:
 - Wash the Caco-2 monolayers with pre-warmed transport buffer.
 - Apical to Basolateral (A \rightarrow B) Transport: Add the dosing solution to the apical side and BSA-containing transport buffer to the basolateral side.
 - Basolateral to Apical (B \rightarrow A) Transport: Add the dosing solution (with BSA) to the basolateral side and transport buffer to the apical side. This is done to determine the efflux ratio.
 - Incubate at 37°C with gentle shaking.
 - Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh receiver buffer.
 - At the end of the experiment, collect samples from the donor compartment and lyse the cells to determine mass balance.
- Sample Analysis:
 - Quantify the concentration of **Docosyl caffeoate** in all samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) using the following equation: $Papp$ (cm/s) = $(dQ/dt) / (A * C_0)$ Where:
 - dQ/dt is the steady-state flux rate of the drug across the monolayer.

- A is the surface area of the insert (cm²).
- C₀ is the initial concentration in the donor compartment.
- Calculate the efflux ratio: Efflux Ratio = Papp (B → A) / Papp (A → B) An efflux ratio > 2 suggests the involvement of active efflux transporters.

Metabolic Stability: Liver Microsome Stability Assay

This assay assesses the susceptibility of **Docosyl caffeoate** to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which are a major contributor to first-pass metabolism. Human liver microsomes (HLM) are a subcellular fraction containing these enzymes.

Materials:

- Human liver microsomes (pooled)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (0.1 M, pH 7.4)
- **Docosyl caffeoate**
- Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
- Acetonitrile with an internal standard for reaction termination and sample preparation
- LC-MS/MS system

Procedure:

- Prepare a working solution of **Docosyl caffeoate** in a minimal amount of organic solvent (e.g., acetonitrile or DMSO, final concentration < 1%) and dilute with phosphate buffer.
- Pre-incubate the **Docosyl caffeoate** solution with human liver microsomes (final protein concentration e.g., 0.5 mg/mL) at 37°C for 5 minutes.

- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the remaining concentration of **Docosyl caffeoate** using a validated LC-MS/MS method.

Data Analysis:

- Plot the natural logarithm of the percentage of **Docosyl caffeoate** remaining versus time.
- Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
- Calculate the in vitro half-life ($t_{1/2}$): $t_{1/2} \text{ (min)} = 0.693 / k$
- Calculate the intrinsic clearance (CLint): $CLint \text{ (\mu L/min/mg protein)} = (0.693 / t_{1/2}) * (\text{incubation volume} / \text{microsomal protein amount})$

Part 3: In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the overall absorption, distribution, metabolism, and excretion of **Docosyl caffeoate** and to determine key pharmacokinetic parameters.[14][15] The choice of animal model is critical; rats are commonly used for initial pharmacokinetic screening.[16]

dot graphdiv { rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} के दोनों Caption: In vivo pharmacokinetic study workflow.

Protocol: Oral and IV Pharmacokinetic Study in Rats

Materials:

- Male Sprague-Dawley rats (e.g., 250-300g)
- **Docosyl caffeoate**
- Formulation vehicles:
 - Oral: A lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) or a suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween 80 may be necessary to improve solubility.[17][18][19]
 - Intravenous (IV): A solution in a vehicle suitable for IV administration (e.g., a mixture of saline, ethanol, and a solubilizing agent like Solutol HS 15).
- Blood collection tubes (e.g., with K2EDTA anticoagulant)
- Cannulation supplies (if serial sampling is desired)
- LC-MS/MS system

Procedure:

- Animal Acclimatization and Dosing:
 - Acclimatize animals for at least one week.
 - Fast rats overnight before dosing.[16]
 - Divide rats into two groups: oral and IV administration.
 - Oral Group: Administer the formulated **Docosyl caffeoate** via oral gavage at a specific dose (e.g., 10 mg/kg).
 - IV Group: Administer the IV formulation as a bolus via the tail vein at a lower dose (e.g., 1 mg/kg).
- Blood Sampling:

- Collect blood samples (e.g., 0.2 mL) at predefined time points.
- Oral: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Process blood by centrifugation to obtain plasma and store at -80°C until analysis.
- Sample Analysis:
- Develop and validate a sensitive and selective LC-MS/MS method for the quantification of **Docosyl caffeoate** in rat plasma.[20][21][22] This will likely involve a protein precipitation or liquid-liquid extraction step.[23]
- Pharmacokinetic Analysis:
- Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data.[24][25][26][27]

Key Pharmacokinetic Parameters from NCA:

Parameter	Description	Calculation from Data
Cmax	Maximum observed plasma concentration.	Directly from the concentration-time curve.
Tmax	Time to reach Cmax.	Directly from the concentration-time curve.
AUC(0-t)	Area under the plasma concentration-time curve from time zero to the last measurable concentration.	Calculated using the linear trapezoidal rule.
AUC(0-inf)	Area under the plasma concentration-time curve from time zero to infinity.	AUC(0-t) + (Last measurable concentration / Terminal elimination rate constant).
t _{1/2}	Terminal half-life.	0.693 / Terminal elimination rate constant.
CL	Clearance (after IV administration).	Dose(IV) / AUC(0-inf, IV).
Vd	Volume of distribution (after IV administration).	CL / Terminal elimination rate constant.
F%	Absolute Oral Bioavailability.	(AUC(0-inf, oral) / AUC(0-inf, IV)) * (Dose(IV) / Dose(oral)) * 100.

Conclusion

The comprehensive assessment of **Docosyl caffeoate**'s bioavailability requires a systematic and integrated approach. In silico predictions offer initial guidance, while in vitro assays for permeability and metabolic stability provide crucial mechanistic insights. Ultimately, well-designed in vivo pharmacokinetic studies are necessary to determine the absolute oral bioavailability and inform further development. The protocols outlined in this guide provide a robust framework for researchers to generate reliable and interpretable data on the bioavailability of this promising lipophilic compound. Adherence to regulatory guidelines, such

as those from the FDA, is crucial throughout the process to ensure data integrity and quality.

[28][29][30][31][32]

References

- Allucent. (n.d.). Noncompartmental vs. Compartmental PK Analysis.
- Gabrielsson, J., & Weiner, D. (2020). Parameter Estimation and Reporting in Noncompartmental Analysis of Clinical Pharmacokinetic Data. *Clinical Pharmacology & Therapeutics in Drug Development*, 9(S1), S5-S35.
- Singh, B., & Singh, R. (2014). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. *AAPS PharmSciTech*, 15(4), 843-854.
- Patsnap. (2025). How do I interpret non-compartmental analysis (NCA) results?. Synapse.
- MathWorks. (n.d.). Noncompartmental Analysis.
- PHARMD GURU. (n.d.). 11. NON-COMPARTMENTAL PHARMACOKINETICS.
- Garg, R., Gupta, G. D. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. *International Journal of Pharmaceutical Investigation*, 1(4), 178-185.
- Singh, B., & Singh, R. (2014). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Semantic Scholar.
- ResearchGate. (n.d.). Strategies to improve solubility and bioavailability of lipophilic drugs.
- Bose, S., & Kulkarni, P. K. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic / Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. *Journal of Pharmaceutical Research International*, 35(1), 1-13.
- Liu, X., et al. (2019). Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds. *SLAS DISCOVERY: Advancing Life Sciences R&D*, 24(7), 738-744.
- El-Beshlawy, A. M., et al. (2009). Metabolism of caffeic acid by isolated rat hepatocytes and subcellular fractions. *Molecular and Cellular Biochemistry*, 328(1-2), 19-27.
- Krishna, G., et al. (2001). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. *International Journal of Pharmaceutics*, 222(1), 77-85.
- Waterbeemd, H. V. D., & Gifford, E. (2008). Optimisation of the caco-2 permeability assay using experimental design methodology. *Pharmaceutical Research*, 25(7), 1544-1551.
- Pharmaceutical Technology. (2024). FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies.
- European Commission. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.

- Taylor & Francis Online. (2024). Prioritizing oral bioavailability in drug development strategies.
- DiVA. (2021). Improving Caco-2 cell permeability assay using phospholipid covered silica beads.
- Global Pharma Tek. (2024). FDA's Draft on In-Vivo Bioavailability and Bioequivalence Studies.
- MDPI. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations.
- National Center for Biotechnology Information. (n.d.). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review.
- JD Supra. (2024). FDA Issues Draft Guidance on Data Integrity Considerations for Bioavailability and Bioequivalence Studies.
- Karavas, E., et al. (2020). Challenges in Oral Drug Delivery and Applications of Lipid Nanoparticles as Potent Oral Drug Carriers for Managing Cardiovascular Risk Factors. *Current Pharmaceutical Design*, 26(28), 3417-3432.
- Scite. (n.d.). Challenges in Oral Drug Delivery and Applications of Lipid Nanoparticles as Potent Oral Drug Carriers for Managing Cardiovascular Risk Factors.
- ResearchGate. (2025). Phytochemical Profiling and In Silico Evaluation of Phenolic Compounds From Asphodelus ramosus L.: Antioxidant Activity, Molecular Docking, Dynamics, and ADMET Insights.
- University of Huddersfield Repository. (2015). DEVELOPMENT OF IN SILICO MODELS FOR THE PREDICTION OF TOXICITY INCORPORATING ADME INFORMATION.
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Journal of Applied Pharmaceutical Science. (2022). In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves.
- Matthews, H. B., Tuey, D. B., & Anderson, M. W. (1977). Pharmacokinetic models for lipophilic compounds. *Environmental Health Perspectives*, 20, 257–262.
- Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
- U.S. Food and Drug Administration. (2022). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. YouTube.
- Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. *Expert Opinion on Drug Discovery*, 15(12), 1473-1487.
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. *Nature Reviews Drug Discovery*, 2(3), 192-204.
- ResearchGate. (n.d.). Selected formulations for the pharmacokinetic study in rats.
- MDPI. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study

Designs.

- Rechner, A. R., et al. (2004). Microbial metabolism of caffeic acid and its esters chlorogenic and caftaric acids by human faecal microbiota in vitro. *British Journal of Nutrition*, 92(2), 199-207.
- El-Sayed, E. M., et al. (2009). Caffeic acid phenethyl ester (CAPE) exhibits significant potential as an antidiabetic and liver-protective agent in streptozotocin-induced diabetic rats. *IUBMB Life*, 61(11), 1078-1084.
- PubMed. (n.d.). The effects of caffeic acid phenethyl ester on streptozotocin-induced diabetic liver injury.
- PubMed Central. (n.d.). Caffeic acid phenethyl ester inhibits liver fibrosis in rats.
- Wang, X., et al. (2013). Development and validation of an LCMS method to determine the pharmacokinetic profiles of caffeic acid phenethyl amide and caffeic acid phenethyl ester in male Sprague-Dawley rats. *Biomedical Chromatography*, 27(11), 1473-1479.
- Cumhuriyet Science Journal. (2023). Determination of Caffeine in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry.
- Yates, C. R., et al. (2020). Development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for characterizing caffeine, methyliberine, and theacrine pharmacokinetics in humans. *Journal of Chromatography B*, 1155, 122278.
- National Center for Biotechnology Information. (n.d.). Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study.
- PLOS ONE. (n.d.). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. irp.cdn-website.com [irp.cdn-website.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Challenges in Oral Drug Delivery and Applications of Lipid Nanoparticles as Potent Oral Drug Carriers for Managing Cardiovascular Risk Factors - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. audreyli.com [audreyli.com]
- 6. Metabolism of caffeic acid by isolated rat hepatocytes and subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic models for lipophilic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. parazapharma.com [parazapharma.com]
- 16. mdpi.com [mdpi.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 19. ijsr.net [ijsr.net]
- 20. Development and validation of an LCMS method to determine the pharmacokinetic profiles of caffeic acid phenethyl amide and caffeic acid phenethyl ester in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cumhuriyet Science Journal » Submission » Determination of Caffeine in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [csj.cumhuriyet.edu.tr]
- 22. Development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for characterizing caffeine, methyliberine, and theacrine pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 24. allucent.com [allucent.com]
- 25. How do I interpret non-compartmental analysis (NCA) results? [synapse.patsnap.com]
- 26. mathworks.com [mathworks.com]
- 27. pharmdguru.com [pharmdguru.com]
- 28. pharmtech.com [pharmtech.com]
- 29. globalpharmatek.com [globalpharmatek.com]
- 30. FDA Issues Draft Guidance on Data Integrity Considerations for Bioavailability and Bioequivalence Studies | Morgan Lewis - JDSupra [jdsupra.com]
- 31. fda.gov [fda.gov]
- 32. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing the Bioavailability of Docosyl Caffeate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109352#methods-for-assessing-the-bioavailability-of-docosyl-caffeate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com